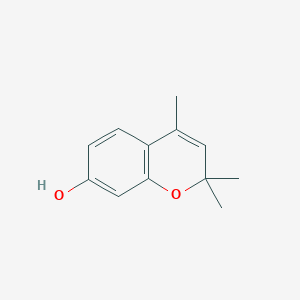
1,1-Dimethylethyl 3-pyrazolidinecarboxylate
Übersicht
Beschreibung
1,1-Dimethylethyl 3-pyrazolidinecarboxylate is a chemical compound that belongs to the class of pyrazolidines Pyrazolidines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethylethyl 3-pyrazolidinecarboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of tert-butyl hydrazine with an appropriate carbonyl compound can lead to the formation of the pyrazolidine ring . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like copper triflate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is often preferred in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethylethyl 3-pyrazolidinecarboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl-containing products, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl 3-pyrazolidinecarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1-Dimethylethyl 3-pyrazolidinecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups . The pathways involved may include binding to active sites or altering the conformation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1,1-Dimethylethyl 3-pyrazolidinecarboxylate is unique due to its specific structure and the presence of the pyrazolidine ring. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
88767-25-3 |
|---|---|
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
tert-butyl pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)6-4-5-9-10-6/h6,9-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
PBBMANKGIAFOFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCNN1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(1H-Pyrrol-2-yl)benzo[d]thiazole](/img/structure/B8673112.png)

![4-Oxo-1,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B8673129.png)






